molecular formula C7H7N3 B066311 6-Amino-2-methylnicotinonitrile CAS No. 183428-90-2

6-Amino-2-methylnicotinonitrile

Cat. No.: B066311
CAS No.: 183428-90-2
M. Wt: 133.15 g/mol
InChI Key: OZAIJUZOQOBQDW-UHFFFAOYSA-N
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Description

6-Amino-2-methylnicotinonitrile is an organic compound with the molecular formula C7H7N3. It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 6th position and a methyl group at the 2nd position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-methylnicotinonitrile typically involves multicomponent reactions. One common method includes the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . The reaction conditions often involve the use of ethanol as a solvent and temperatures around 20°C. The process may also include steps such as alkylation and intramolecular heterocyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-methylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and alkylating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and oxides. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

6-Amino-2-methylnicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Amino-2-methylnicotinonitrile include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the pyridine ring, which imparts unique chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in various fields .

Properties

IUPAC Name

6-amino-2-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-6(4-8)2-3-7(9)10-5/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAIJUZOQOBQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383303
Record name 6-Amino-2-methylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183428-90-2
Record name 6-Amino-2-methylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-2-methylpyridine-3-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 6-amino-3-bromo-2-methylpyridine (20.0 g, 0.107 mol)(Maybridge) and copper (I) cyanide 11.0 g, 0.123 mol) in DMF (25 ml) was heated to reflux for 4 h. The DMF was evaporated in vacuo and the residue was partitioned between ethyl acetate and 10% sodium cyanide solution. The organic layer was washed with 10% sodium cyanide solution and brine, dried (Na2SO4) and evaporated in vacuo to a brown solid. This was dissolved in a minimum amount of ethyl acetate and the product was precipitated by adding hexanes. The mixture was filtered to give the title compound as a brown powder:
Quantity
20 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Copper(I) cyanide (12 mmol) is added to 10 mmol of 6-amino-3-bromo-2-methylpyridine dissolved in dimethylformamide. The mixture is refluxed for 10 hours, and then cooled to 80° C. and poured into a solution of sodium cyanide (40 mmol) in water. After stirring for 1 hour at room temperature, the mixture is extracted with ethyl acetate. The organic phase is washed, then dried and evaporated to yield the expected product in the form of an ochre solid.
Name
Copper(I) cyanide
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
40 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
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Type
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Reaction Step One
Name
N#C[Cu]
Quantity
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reactant
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reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 2-amino-5-bromo-6-methylpyridine (20.0 g, 0.107 mol) (Maybridge) and copper (I) cyanide 11.0 g, 0.123 mol) in DMF (25 ml) was heated to reflux for 4 h. The DMF was evaporated in vacuo and the residue was partitioned between ethyl acetate and 10% sodium cyanide solution. The organic layer was washed with 10% sodium cyanide solution and brine, dried (Na2SO4) and evaporated in vacuo to a brown solid. This was dissolved in a minimum amount of ethyl acetate and the product was precipitated by adding hexanes. The mixture was filtered to give the title compound as a brown powder:
Quantity
20 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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